(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid (+)-15(R)-Fluprostenol isopropyl ester is a prodrug (Travoprost) which is converted by esterase enzymatic activity in the cornea to yield the corresponding free acid. The free acid, (+)-15(R)-fluprostenol, is a potent FP receptor agonist. The 15(R)-epimers of most prostaglandins are about 100 times less potent than the natural, 15(S)-isomers. However, the neighboring phenoxy group at C-16 reverses the absolute configuration at C-15 in the fluprostenol series; hence, 15(S)-fluprostenol is less active as an FP agonist than 15(R)-fluprostenol. The biology of 15(S)-fluprostenol has not been widely studied.
Brand Name: Vulcanchem
CAS No.: 54276-24-3
VCID: VC0160403
InChI: InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18+,19+,20-,21+/m0/s1
SMILES: C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Molecular Formula: C23H29F3O6
Molecular Weight: 458.5 g/mol

(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid

CAS No.: 54276-24-3

Reference Standards

VCID: VC0160403

Molecular Formula: C23H29F3O6

Molecular Weight: 458.5 g/mol

(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid - 54276-24-3

CAS No. 54276-24-3
Product Name (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
Molecular Formula C23H29F3O6
Molecular Weight 458.5 g/mol
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18+,19+,20-,21+/m0/s1
Standard InChIKey WWSWYXNVCBLWNZ-HBWANGNJSA-N
Isomeric SMILES C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O
SMILES C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Canonical SMILES C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Description (+)-15(R)-Fluprostenol isopropyl ester is a prodrug (Travoprost) which is converted by esterase enzymatic activity in the cornea to yield the corresponding free acid. The free acid, (+)-15(R)-fluprostenol, is a potent FP receptor agonist. The 15(R)-epimers of most prostaglandins are about 100 times less potent than the natural, 15(S)-isomers. However, the neighboring phenoxy group at C-16 reverses the absolute configuration at C-15 in the fluprostenol series; hence, 15(S)-fluprostenol is less active as an FP agonist than 15(R)-fluprostenol. The biology of 15(S)-fluprostenol has not been widely studied.
Synonyms 9α,11α,15S-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid
Reference 1.Stjernschantz, J., and Resul, B. Phenyl substituted prostaglandin analogs for glaucoma treatment. Drugs of the Future 17, 691-704 (1992).
PubChem Compound 13655791
Last Modified Nov 11 2021
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